molecular formula C7H8ClN B078673 2-(1-Chloroethyl)pyridine CAS No. 10445-92-8

2-(1-Chloroethyl)pyridine

Cat. No. B078673
CAS RN: 10445-92-8
M. Wt: 141.6 g/mol
InChI Key: ZHBVIIQZRLPHGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(1-Chloroethyl)pyridine involves multiple approaches, including the reaction of in situ generated Na2Te with 2-(2-chloroethyl)pyridine and subsequent reactions to form complex ligands and compounds. This demonstrates the compound's versatility as a precursor in synthetic chemistry for generating more complex molecules (Khalid & Singh, 1997). Additionally, modifications of the synthesis process aim to improve yields and introduce specific functional groups, as seen in the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine (Liang, 2007).

Molecular Structure Analysis

Molecular structure analysis of related compounds shows planar configurations and orthogonal orientations of side chains, indicating how structural features influence the chemical behavior and reactivity of these molecules. For instance, the planar pyrido[1,2-a]pyrimidine ring system and orthogonal orientation of the chloroethyl side chain highlight the compound's structural rigidity and potential for forming weak intermolecular interactions (Jasinski et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 2-(1-Chloroethyl)pyridine derivatives often lead to the formation of complex compounds with unique properties. For example, reactions with palladium(II) and platinum(II) highlight the ability of these compounds to form stable complexes, which is essential for catalysis and material science applications (Khalid & Singh, 1997).

Physical Properties Analysis

The physical properties of compounds derived from 2-(1-Chloroethyl)pyridine, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. Investigations based on non-covalent interactions provide insights into how these compounds interact at the molecular level, influencing their physical properties and stability (Zhang et al., 2018).

Scientific Research Applications

  • Structure and Reactivity Studies : The structure and reactivity of trans-bis[2-(2-chloroethyl)pyridine]palladium chloride were investigated, revealing insights into elimination reactions and the formation of vinylpyridine and chloroethylpyridine (Alunni et al., 2005).

  • Synthesis of Ligands : 2-(2-pyridoethyletelluro)ethylpyridine, a (N,Te,N) ligand, was synthesized using 2-(2-chloroethyl)pyridine, demonstrating its potential in ligation with palladium(II) and platinum(II) (Khalid & Singh, 1997).

  • Base-Induced β-Elimination Reactions : The β-elimination reaction mechanisms of 2-(2-chloroethyl)pyridine were studied, revealing the formation of 2-vinylpyridine under specific conditions (Alunni & Busti, 2001).

  • Crystal Structure Analysis : The crystal structure of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one was analyzed, contributing to our understanding of molecular conformations and intermolecular interactions (Jasinski et al., 2009).

  • Electrical Conductivity Studies : Research on the electrical conductivity of TCNQ complexes derived from 2,2′-dichlorodiethyl ether and poly(epichlorhydrin) used 2-(2-chloroethyl)pyridine for quaternization, advancing our knowledge in materials science (Bruce & Herson, 1967).

  • Antitumor Activity : Pyridine N-oxides with 1-(2-chloroethyl)-1-nitrosoureidoalkyl groups were evaluated for antitumor activity against specific tumors, highlighting the pharmacological potential of derivatives of 2-(1-Chloroethyl)pyridine (Miyahara et al., 1979).

  • Photocatalytic Degradation Studies : The photolytic and TiO2-photocatalytic degradation of substituted pyridines, including 2-chloropyridine, was examined, contributing to environmental science and pollution control (Stapleton et al., 2010).

Safety And Hazards

The safety data sheet for 2-(1-Chloroethyl)pyridine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

Future Directions

Research on 2-(1-Chloroethyl)pyridine and its derivatives continues to be a topic of interest in the field of organic chemistry. Future directions may include the development of new synthetic methods, the exploration of its reactivity in various chemical reactions, and the investigation of its potential applications in medicinal chemistry .

properties

IUPAC Name

2-(1-chloroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBVIIQZRLPHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506498
Record name 2-(1-Chloroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Chloroethyl)pyridine

CAS RN

10445-92-8
Record name 2-(1-Chloroethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10445-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Chloroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice-cooled solution of 1-(pyridin-2-yl)ethanol (4.5 g, 36 mmol) in dry dichloromethane (100 mL) was slowly added thionyl dichloride (20 mL). The mixture was then warmed to 20° C. After 2 h, the reaction was concentrated in vacuo, and the resulting residue was diluted with water (40 mL) and dichloromethane (60 mL). The solution was neutralized with saturated aqueous sodium carbonate solution. The organic layer was washed with saturated aqueous sodium chloride solution (3×30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to afford crude 2-(1-chloroethyl)pyridine (5.0 g, 97% yield). The product was used without further purification.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 107.16 g (1 mole) of 2-ethyl-pyridine in 400 ml of ethylene chloride was heated at reflux while adding in portions 150 g (0.65 mole) of trichloroisocyanuric acid (min. 90% available chlorine) over 5 hours and the mixture was stirred for another 2 hours and then cooled and vacuum filtered. The filtrate was washed with 50 ml of 5% of potassium hydroxide, dried over MgSO4 and evaporated to dryness.
Quantity
107.16 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
B Abarca, R Ballesteros, G Rodrigo, G Jones… - Tetrahedron, 1998 - Elsevier
A mechanism with radical intervention is proposed for the opening of the triazole ring in [1,2,3] triazolo[1,5-a]pyridines which results in the production of 2- or 2,6-disubstituted pyridines. …
Number of citations: 13 www.sciencedirect.com
MN Magubane, MG Alam, SO Ojwach… - Journal of Molecular …, 2017 - Elsevier
Compounds 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine (L1) and 2-[1-(3,5-diphenylpyrazol-1-yl)ethyl]pyridine (L2) were obtained in a three-step procedure which involved the …
Number of citations: 22 www.sciencedirect.com
S Zulu - 2018 - ukzn-dspace.ukzn.ac.za
Methoxycarbonylation belongs to the family of carbonylation reactions that are efficiently catalysed by homogeneous palladium catalysts to give ester products. To date, achieving cost …
Number of citations: 2 ukzn-dspace.ukzn.ac.za
MN Magubane - 2016 - ukzn-dspace.ukzn.ac.za
Transfer hydrogenation of ketones is one of the most used processes for the reduction of ketones to alcohols using ruthenium complexes, due to its high selectivity. However, ruthenium …
Number of citations: 0 ukzn-dspace.ukzn.ac.za
Y Mikata, T Fujimoto, N Imai… - European Journal of …, 2012 - Wiley Online Library
The ether coordination of the oxygen atom to the copper(II) center supported by dipicolylamine (DPA)‐derived ligands,N‐[2‐(2‐pyridylmethyloxy)ethyl]‐N,N‐bis(2‐pyridylmethyl)amine (…
MGN Russell, RW Carling, JR Atack… - Journal of medicinal …, 2005 - ACS Publications
We have previously identified the 7,8,9,10-tetrahydro-7,10-ethano-1,2,4-triazolo[3,4-a]phthalazine (1) as a potent partial agonist for the α 3 receptor subtype with 5-fold selectivity in …
Number of citations: 76 pubs.acs.org
J Wangaǂ, Y Zhaiaǂ, Y Wangaǂ, H Yua, W Zhao… - scholar.archive.org
Zn-Anderson POM was prepared according to literature methods. All reagents obtained from Sigma-Aldrich and Admas-beta were used without further purification. 1H Nuclear Magnetic …
Number of citations: 0 scholar.archive.org

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